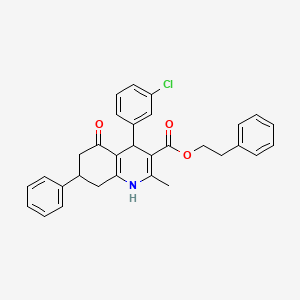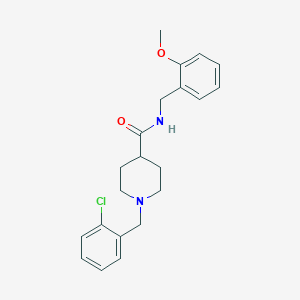![molecular formula C19H19N3O3S B5020542 9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B5020542.png)
9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound that features a unique structure combining a benzodiazepine core with a nitrothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the nitrothiophene group. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the thiophene ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring and the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various oxidized forms of the thiophene ring.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s benzodiazepine core suggests potential applications in the development of new anxiolytic or sedative drugs. The nitrothiophene group may also impart unique pharmacological properties.
Material Science: The unique electronic properties of the nitrothiophene moiety make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the benzodiazepine receptor or thiophene-related pathways.
Mécanisme D'action
The mechanism of action of 9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is likely multifaceted, involving interactions with various molecular targets. The benzodiazepine core may interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to sedative or anxiolytic effects. The nitrothiophene group may interact with different biological pathways, potentially affecting cellular signaling and oxidative stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethylxanthene: Another compound with a similar core structure but lacking the nitrothiophene group.
Thiophene Derivatives: Compounds like 2,2-dimethyl-5-(5-nitrothiophen-2-yl)methylene-1,3-dioxane-4,6-dione, which share the nitrothiophene moiety but have different core structures.
Uniqueness
The uniqueness of 9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one lies in its combination of a benzodiazepine core with a nitrothiophene group. This dual functionality may impart unique pharmacological and electronic properties, making it a valuable compound for both medicinal and material science research.
Propriétés
IUPAC Name |
9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-19(2)9-13-17(14(23)10-19)18(15-7-8-16(26-15)22(24)25)21-12-6-4-3-5-11(12)20-13/h3-8,18,20-21H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAGPGZQTFHZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(S4)[N+](=O)[O-])C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl {[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5020468.png)
![N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B5020486.png)
![[4-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-iodo-6-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B5020488.png)
![N-[4-methyl-5-(1-piperidinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5020489.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5020497.png)
![6'-Bromo-5,5-dimethyl-8'-nitro-3-phenylspiro[1,3-oxazolidine-4,2'-chromene]-2-one](/img/structure/B5020505.png)
![(6Z)-5-imino-6-[(3-nitrophenyl)methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5020507.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5020524.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5020527.png)

![1-(4-{[3-(1,3-benzodioxol-5-yl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2-thienyl)ethanone](/img/structure/B5020557.png)
